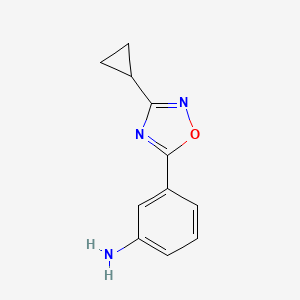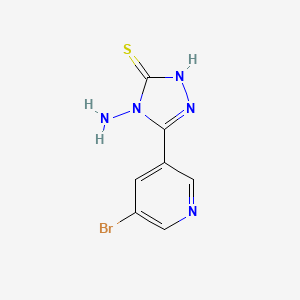![molecular formula C15H11ClFN5 B1437433 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1158320-14-9](/img/structure/B1437433.png)
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Descripción general
Descripción
The compound “4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the 1,3,5-triazine class . These compounds are known to exhibit various biological activities, including antimicrobial, anti-cancer, and anti-viral properties .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a 1,3,5-triazine ring fused with a benzimidazole ring . The stereochemistry and relative configurations of similar compounds were determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
This compound is synthesized through cyclocondensation between 2-guanidinobenzimidazole and heteroaromatic aldehydes, resulting in various 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. The synthesis process and the crystal structure determination of these compounds are crucial for understanding their potential applications in scientific research, particularly in studying their antiproliferative activity against human cancer cell lines. The crystal structure analysis, confirmed through X-ray diffraction, provides insights into the tautomeric forms and molecular delocalization within the compound, supporting its potential in medicinal chemistry (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antimicrobial Activities
The structural framework of triazinobenzimidazoles, including derivatives similar to the compound of interest, has been explored for antimicrobial properties. Synthesis of novel triazole derivatives has shown that these compounds possess good to moderate activities against various microorganisms, highlighting their potential as templates for developing new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiproliferative and Biological Activities
The antiproliferative activity of triazinobenzimidazole derivatives has been extensively studied, showing that these compounds exhibit moderate to significant activity against several cancer cell lines. This indicates their potential utility in cancer research and drug development. The specific activities include inhibition of mammalian dihydrofolate reductase, a key enzyme in the folate pathway critical for DNA synthesis and cell division. The structure-activity relationship studies of these derivatives can provide valuable insights for designing more potent antiproliferative agents (Dolzhenko & Chui, 2007).
Solid-Phase Synthesis and Drug Discovery
The solid-phase synthesis of trisubstituted triazinobenzimidazoles, including methods for generating compounds with specific substitutions, is a significant area of research. This approach facilitates the rapid generation of diverse compound libraries for screening in various biological assays, accelerating the drug discovery process. These methodologies have implications for the development of novel therapeutics with improved efficacy and specificity (Klein, Acharya, Ostresh, & Houghten, 2002).
Direcciones Futuras
Mecanismo De Acción
Target of Action
The primary target of 4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase . This enzyme plays a crucial role in the synthesis of nucleotides and thus, DNA replication.
Mode of Action
The compound interacts with its target, dihydrofolate reductase, by inhibiting its activity . This inhibition disrupts the synthesis of nucleotides, which are essential for DNA replication. As a result, the compound can halt the proliferation of cells, particularly those that are rapidly dividing, such as cancer cells .
Biochemical Pathways
The compound affects the folic acid pathway by inhibiting dihydrofolate reductase . This enzyme is responsible for the conversion of dihydrofolate to tetrahydrofolate, a co-factor in the synthesis of nucleotides. By inhibiting this enzyme, the compound disrupts the production of nucleotides, leading to a halt in DNA replication and cell division .
Result of Action
The primary result of the action of this compound is the inhibition of cell proliferation. By disrupting the synthesis of nucleotides and thus, halting DNA replication, the compound can effectively inhibit the growth of rapidly dividing cells, such as cancer cells .
Análisis Bioquímico
Biochemical Properties
4-(5-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine plays a significant role in various biochemical reactions. It has been observed to interact with several enzymes and proteins, including dihydrofolate reductase, which is crucial for DNA synthesis and repair. The compound inhibits the activity of dihydrofolate reductase, leading to a decrease in the production of tetrahydrofolate, an essential cofactor in the synthesis of nucleotides . Additionally, it interacts with other biomolecules such as acetylcholinesterase and butyrylcholinesterase, exhibiting inhibitory activity that could be beneficial in treating neurodegenerative diseases .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, leading to cell death . Furthermore, it affects gene expression by downregulating the expression of anti-apoptotic genes and upregulating pro-apoptotic genes, thereby promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its activity and preventing the formation of tetrahydrofolate . This inhibition disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis. Additionally, the compound inhibits acetylcholinesterase and butyrylcholinesterase by binding to their active sites, which could help in managing neurodegenerative conditions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on dihydrofolate reductase and acetylcholinesterase, suggesting its potential for sustained therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The compound’s metabolism also influences its pharmacokinetics and pharmacodynamics, impacting its overall efficacy and safety.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently transported across cell membranes and accumulates in target tissues, where it exerts its therapeutic effects . Its distribution is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm and nucleus, where it interacts with its target enzymes and proteins . Post-translational modifications and targeting signals direct the compound to specific subcellular compartments, enhancing its efficacy and specificity .
Propiedades
IUPAC Name |
4-(5-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-8-5-6-10(17)9(7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWHYESFOJNPCKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=CC(=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(4-tert-Butylphenyl)sulfonyl]piperidin-4-one](/img/structure/B1437351.png)
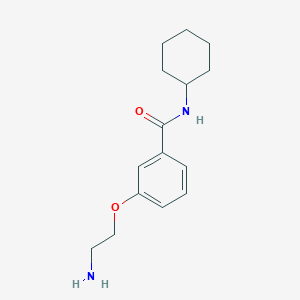
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridine-5-carbonyl}phenol](/img/structure/B1437353.png)

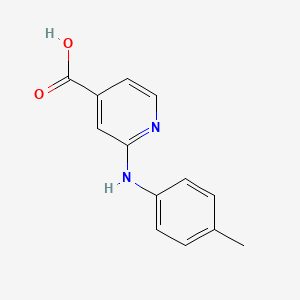
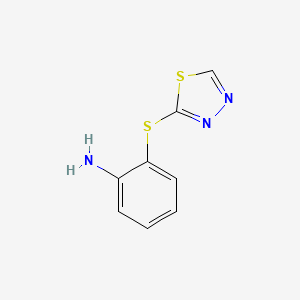

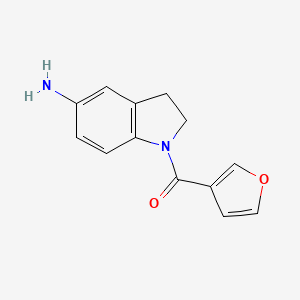
![2-[(2-Methoxyethyl)amino]isonicotinic acid](/img/structure/B1437363.png)

